molecular formula C10H20S B8531327 4-n-Butylcyclohexylmercaptan

4-n-Butylcyclohexylmercaptan

Cat. No.: B8531327
M. Wt: 172.33 g/mol
InChI Key: ZYCSVGDXQDMMDC-UHFFFAOYSA-N
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Description

4-$n$-Butylcyclohexylmercaptan (C${10}$H${20}$S) is a cyclohexane derivative featuring an $n$-butyl substituent at the 4-position and a thiol (-SH) functional group. Its molecular weight is approximately 172.33 g/mol. The compound’s structure combines the steric bulk of the cyclohexane ring with the hydrophobic $n$-butyl chain, influencing its physicochemical properties, such as reduced volatility compared to smaller thiols.

Properties

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

4-butylcyclohexane-1-thiol

InChI

InChI=1S/C10H20S/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3

InChI Key

ZYCSVGDXQDMMDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)S

Origin of Product

United States

Comparison with Similar Compounds

4-Chlorobenzyl Mercaptan (C$7$H$7$ClS)

  • Structure : Aromatic benzyl ring with a chlorine substituent at the 4-position and a thiol group.
  • Molecular Weight : ~158.64 g/mol .
  • Key Properties: Gas-phase behavior (volatility) noted in NIST data, suggesting lower boiling point compared to cyclohexyl derivatives .
  • Applications : Likely used in organic synthesis or as a precursor for agrochemicals/pharmaceuticals due to its aromatic and electrophilic characteristics.

4-Mercapto-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)butan-2-one (C${13}$H${20}$OS)

  • Structure: Cyclohexene ring with three methyl groups, a ketone at position 2, and a thiol group at position 4 of the butanone chain.
  • Molecular Weight : ~220.36 g/mol .
  • Key Properties :
    • The conjugated cyclohexene-ketone system may impart UV absorption or redox activity.
    • Higher molecular weight and structural complexity suggest lower volatility and increased lipophilicity.
  • Applications: Explicitly noted for medicinal use in , likely as a pharmaceutical intermediate or bioactive molecule .

Comparative Data Table

Property 4-$n$-Butylcyclohexylmercaptan 4-Chlorobenzyl Mercaptan 4-Mercapto-4-(2,6,6-trimethylcyclohexenyl)butan-2-one
Molecular Formula C${10}$H${20}$S C$7$H$7$ClS C${13}$H${20}$OS
Molecular Weight (g/mol) 172.33 158.64 220.36
Key Functional Groups Thiol, cyclohexane, $n$-butyl Thiol, chlorobenzene Thiol, cyclohexene, ketone
Physical State Likely liquid Gas Solid/Liquid (inferred)
Applications Chemical intermediate, fragrance Organic synthesis Medicinal intermediates

Research Findings and Implications

  • Reactivity: The $n$-butyl group in the target compound enhances steric hindrance, reducing nucleophilic thiol reactivity compared to 4-chlorobenzyl mercaptan’s accessible aromatic system .
  • Toxicity and Handling :

    • Thiols generally require precautions due to flammability and odor. The gas-phase nature of 4-chlorobenzyl mercaptan implies higher inhalation risk , while the target compound’s lower volatility may reduce airborne exposure.
  • Structural Influence on Applications :

    • Aromatic thiols (e.g., 4-chlorobenzyl mercaptan) favor electrophilic aromatic substitution, whereas alicyclic thiols (e.g., 4-$n$-butylcyclohexylmercaptan) are suited for hydrophobic interactions in catalysis or material science.

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